molecular formula C7H11NO2 B13543334 1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one

1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one

Cat. No.: B13543334
M. Wt: 141.17 g/mol
InChI Key: NOQFORYIJMDHAL-UHFFFAOYSA-N
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Description

1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one, also known by its IUPAC name, is a cyclic ketone with the molecular formula C7H11NO2. Let’s break down its structure:

    Core Structure: The compound features a bicyclic system composed of a six-membered oxygen-containing ring fused to a seven-membered nitrogen-containing ring. The oxygen atom bridges the two rings, resulting in a unique and compact arrangement.

Preparation Methods

Synthetic Routes::

    Reduction of Spirocyclic Oxetanyl Nitriles:

Industrial Production::
  • While specific industrial methods are not widely documented, research labs and chemical suppliers synthesize this compound for scientific purposes.

Chemical Reactions Analysis

1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one participates in various reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of functionalized derivatives.

    Reduction: Reduction processes may yield saturated analogs.

    Substitution: The ketone group allows for nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation) and reducing agents (for reduction) are relevant.

    Major Products: These reactions can yield diverse products, including substituted ketones and amines.

Scientific Research Applications

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its bridged bicyclic structure sets it apart from other ketones and amines.

    Similar Compounds: While no direct analogs exist, related compounds include morpholine and other bridged bicyclic systems.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)ethanone

InChI

InChI=1S/C7H11NO2/c1-5(9)8-3-6-2-7(4-8)10-6/h6-7H,2-4H2,1H3

InChI Key

NOQFORYIJMDHAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC(C1)O2

Origin of Product

United States

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